molecular formula C11H16N2O4 B13993568 Ethyl 3-hydroxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate

Ethyl 3-hydroxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B13993568
M. Wt: 240.26 g/mol
InChI Key: BPKAKJIHHLFACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-1-(tetrahydro-2H-pyran-2-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring fused with a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-1-(tetrahydro-2H-pyran-2-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves multicomponent reactions (MCRs). These reactions are favored for their high efficiency, atom economy, and green reaction conditions . One common synthetic route involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar principles as laboratory synthesis, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-1-(tetrahydro-2H-pyran-2-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives with varying degrees of saturation.

Scientific Research Applications

Ethyl 3-oxo-1-(tetrahydro-2H-pyran-2-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-1-(tetrahydro-2H-pyran-2-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxo-1-(tetrahydro-2H-pyran-2-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate: shares similarities with other pyrazole and pyran derivatives, such as:

Uniqueness

What sets Ethyl 3-oxo-1-(tetrahydro-2H-pyran-2-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate apart is its fused ring structure, which imparts unique chemical and physical properties

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

ethyl 2-(oxan-2-yl)-5-oxo-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C11H16N2O4/c1-2-16-11(15)8-7-13(12-10(8)14)9-5-3-4-6-17-9/h7,9H,2-6H2,1H3,(H,12,14)

InChI Key

BPKAKJIHHLFACU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(NC1=O)C2CCCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.